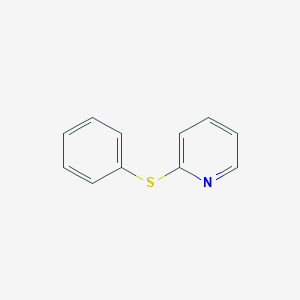

2-Phenylthiopyridine

描述

Contextualizing Thioether-Substituted Pyridines within Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, form the backbone of a vast array of natural products, pharmaceuticals, agrochemicals, and functional materials uou.ac.inuomus.edu.iq. Pyridine (B92270), a six-membered aromatic heterocycle, is a ubiquitous scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding, π-π stacking, and coordination interactions researchgate.netjchemrev.com. The incorporation of a thioether linkage, such as the phenylthio group in 2-phenylthiopyridine, introduces a sulfur atom that can influence lipophilicity, metabolic stability, and reactivity. Thioether-substituted pyridines, in general, have garnered attention for their diverse bioactivities, including potential applications in pharmacology and medicinal chemistry ontosight.aimdpi.comcymitquimica.com. The sulfur atom can also serve as a site for further chemical modifications, such as oxidation to sulfoxides or sulfones, thereby expanding the structural diversity and potential applications of these compounds mdpi.com.

Evolution of Research Themes on this compound

Research into this compound and its derivatives has evolved significantly, driven by advancements in synthetic organic chemistry and the expanding understanding of its potential applications. Early research focused on establishing efficient synthetic routes to access the core structure and its substituted analogs. Microwave-assisted nucleophilic aromatic substitution (SNAr) reactions, for instance, have proven effective for the synthesis of this compound from halopyridines and thiophenolates, often achieving high yields and reduced reaction times sci-hub.se. Metal-catalyzed cross-coupling reactions, such as those employing copper or palladium, have also been developed for the synthesis of various phenylthiopyridine derivatives, utilizing different starting materials like 2-iodopyridine (B156620) or 2-thiopyridines acs.org. Furthermore, three-component reactions involving aldehydes, malononitrile (B47326), and thiophenols have been employed to construct more complex phenylthiopyridine scaffolds, such as 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles researchgate.netscielo.br.

More recent research has increasingly focused on the functionalization of the this compound core. A notable advancement is the development of metal-free ortho-selective C-H borylation reactions of 2-phenylthiopyridines using boron tribromide (BBr₃) acs.orgresearchgate.netacs.orgresearchgate.net. This methodology allows for the regioselective introduction of boron functionalities, generating aryl boronate intermediates that are highly versatile for further synthetic transformations, opening pathways to structurally diverse phenylthioether derivatives with potential pharmaceutical applications.

Beyond synthetic methodology, significant research has explored the biological activities of this compound derivatives. Studies have demonstrated their potential as enzyme inhibitors, particularly as α-glucosidase inhibitors for the management of diabetes mellitus researchgate.netjchemrev.comresearchgate.net. For example, certain 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitrile analogs have exhibited potent inhibitory effects, outperforming standard drugs like acarbose (B1664774) researchgate.net. The phenylthiopyridine scaffold has also been investigated in the context of agrochemicals, with related structures showing promise as insecticides mdpi.commdpi.com. In the field of bioinorganic chemistry, this compound has been utilized as a ligand in metal complexes, particularly iron complexes, to model the active sites of non-heme diiron enzymes and study their catalytic properties mit.edu.

Table 1: Key Synthetic Methodologies for this compound and Derivatives

| Method/Reaction Type | Key Starting Materials | Conditions | Yield (approx.) | Reference |

| Microwave-Assisted SNAr | 2-Iodopyridine, Phenylsodium thiolate (PhSNa) | HMPA or NMP, ~100°C, short time (0.5-3 min) | Quantitative | sci-hub.se |

| Copper-Catalyzed Coupling | Thiophenols, 2-Iodopyridine | CuO, Cs₂CO₃, DMSO, 110°C, sealed tube | Moderate to good | acs.org |

| Three-Component Reaction | Aryl aldehyde, Malononitrile, Thiophenol | Base catalyst (e.g., Triethylamine (B128534), MgO), Ethanol (B145695), reflux | Good to excellent | researchgate.netscielo.br |

| Metal-Free C-H Borylation | 2-Phenylthiopyridines, BBr₃ | DCM, room temperature, followed by pinacol/Et₃N | Moderate to good | researchgate.netacs.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NS/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBYVHWWZMMIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195566 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 2 Phenylthiopyridine and Its Analogs

Direct Construction of the 2-Phenylthiopyridine Moiety

Nucleophilic Aromatic Substitution (SNAr) of Halopyridines with Thiophenolates

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto aromatic rings, particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present. In the case of this compound synthesis, SNAr typically involves the reaction of a 2-halopyridine with a thiophenolate anion.

The efficiency of SNAr reactions is highly dependent on reaction conditions, including the choice of solvent, base, temperature, and reaction time. For the synthesis of 2-phenylthiopyridines, thiophenol is deprotonated by a base to form the more nucleophilic thiophenolate. Common bases include tertiary amines, carbonates, or alkali metal hydroxides.

Solvents play a crucial role by solvating the reactants and intermediates. Polar aprotic solvents like DMSO, DMF, NMP, and HMPA are often favored as they effectively solvate cations, leaving the thiophenolate anion relatively "naked" and highly reactive fishersci.fisci-hub.se. However, research has also explored the use of more environmentally friendly solvents, including water and ionic liquids, which can sometimes act as both solvent and catalyst scielo.brum.ac.iracademie-sciences.fr.

Studies have shown that the reactivity of 2-halopyridines in SNAr reactions with thiophenolates generally follows the order I > Br > Cl > F, with iodide being the best leaving group sci-hub.se. The presence of electron-withdrawing groups on the pyridine (B92270) ring can further activate it towards nucleophilic attack, stabilizing the Meisenheimer complex intermediate fishersci.fi. For instance, a quantitative yield of this compound was achieved by reacting 2-iodopyridine (B156620) with sodium thiophenolate in HMPA or NMP at approximately 100 °C for a short period sci-hub.se.

Microwave irradiation has emerged as a powerful tool to accelerate SNAr reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods researchgate.netfrontiersin.orgmdpi.comat.ua. The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively.

Research has demonstrated that microwave-assisted SNAr reactions of 2-halopyridines with thiophenolates can be completed in minutes, yielding the desired 2-thiopyridines in high yields sci-hub.se. For example, treating 2-iodopyridine with sodium thiophenolate under microwave irradiation in a monomode reactor afforded this compound in quantitative yield within 0.5-3 minutes sci-hub.se. This approach circumvents common limitations such as the need for highly polar solvents or elevated temperatures often associated with conventional heating chemrxiv.org.

Multicomponent Reaction Strategies for Functionalized Pyridine Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step from multiple starting materials. For the synthesis of functionalized pyridine derivatives, particularly those incorporating a thiophenyl moiety, MCRs involving aldehydes, malononitrile (B47326), and thiols are widely employed. These reactions typically lead to highly substituted 2-amino-3,5-dicarbonitrile-6-thiopyridines.

A well-established MCR involves the condensation of an aromatic aldehyde, malononitrile, and a thiol (such as thiophenol) to form substituted pyridine rings scielo.bracademie-sciences.frscielo.brgrowingscience.combeilstein-archives.orgresearchgate.netias.ac.inrjpbcs.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netjocpr.comscielo.brresearchgate.netrsc.orgum.ac.ir. This reaction typically proceeds via a cascade of Knoevenagel condensation, Michael addition, and cyclization/aromatization steps.

For example, a one-pot, three-component reaction of aldehydes, malononitrile, and thiophenol in the presence of various base catalysts like triethylamine (B128534), magnesium oxide (MgO), or Montmorillonite K10 clay has been reported to yield 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles in good to excellent yields scielo.bracademie-sciences.frscielo.brgrowingscience.combeilstein-archives.orgresearchgate.netias.ac.inresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netscielo.brresearchgate.netrsc.orgum.ac.ir. These reactions are often performed in solvents like ethanol (B145695) or water, and the catalysts are frequently recyclable scielo.bracademie-sciences.frscielo.brgrowingscience.combeilstein-archives.orgias.ac.inresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netscielo.brresearchgate.netrsc.org.

The choice of catalyst is critical for the success and efficiency of these MCRs. Various catalytic systems have been explored:

Triethylamine (Et₃N): Triethylamine is a common organic base catalyst used in the condensation of aldehydes, malononitrile, and thiophenol. It facilitates the deprotonation of malononitrile and thiophenol, initiating the reaction cascade scielo.brrjpbcs.comrsc.orgrsc.org. For instance, refluxing an aldehyde, malononitrile, and thiophenol in ethanol with triethylamine can yield the desired pyridines scielo.br.

Montmorillonite K10 Clay: This solid acid catalyst has been successfully employed for the one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-thiopyridines from aldehydes, malononitrile, and thiophenol beilstein-archives.orgresearchgate.netresearchgate.netresearchgate.netx-mol.net. Montmorillonite K10 clay offers advantages such as ease of separation, recyclability, and mild reaction conditions, making the protocol environmentally benign beilstein-archives.orgresearchgate.netresearchgate.netresearchgate.netx-mol.net. Reactions catalyzed by K10 clay often proceed in good to excellent yields within short reaction times beilstein-archives.orgresearchgate.netresearchgate.netresearchgate.netx-mol.net.

Magnesium Oxide (MgO): Both high surface area (HSA) MgO and nanocrystalline MgO have been utilized as effective heterogeneous base catalysts for the synthesis of pyridine derivatives via MCRs scielo.brias.ac.inresearchgate.netscielo.br. These catalysts promote the condensation of aldehydes, malononitrile, and thiophenol, often in ethanol, leading to the formation of highly substituted pyridines in moderate to high yields scielo.brias.ac.inresearchgate.netscielo.br. The nanocrystalline form of MgO has shown particularly good catalytic activity, and the catalyst is typically recoverable and reusable ias.ac.inresearchgate.net.

Other Catalysts: A variety of other catalysts have also been reported, including Mg-Al hydrotalcite growingscience.comresearchgate.net, ammonia (B1221849) solution rjpbcs.comjocpr.com, zinc and cadmium metal-organic frameworks (MOFs) nih.gov, borax (B76245) rsc.org, and ionic liquids um.ac.iracademie-sciences.fr. These catalysts contribute to milder reaction conditions, shorter reaction times, higher yields, and improved environmental profiles. For example, Mg-Al hydrotalcite has been shown to be an effective reusable catalyst, with catalytic activity linked to its basicity growingscience.comresearchgate.net. Ammonia solution in methanol (B129727) has also been used effectively rjpbcs.comjocpr.com.

The following table summarizes typical yields and reaction times reported for some of these multicomponent reactions.

| Reaction Type | Aldehyde | Malononitrile | Thiophenol | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| MCR for 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles | Benzaldehyde | 1 mmol | 1 mmol | Triethylamine (3 drops) | EtOH | Reflux | 45 min | ~75 | scielo.br |

| MCR for 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles | Benzaldehyde | 1 mmol | 1 mmol | HSA-MgO (50 mg) | EtOH | Reflux | 45 min | ~75 | scielo.br |

| MCR for highly substituted pyridines | Benzaldehyde | 2 mmol | 1 mmol | Mg/Al-hydrotalcite (0.05 g) | EtOH | Reflux | 4 h | 70-90 | growingscience.com |

| MCR for 2-amino-3,5-dicarbonitrile-6-thiopyridines | Benzaldehyde | 2 mmol | 1 mmol | Montmorillonite K10 clay | EtOH | RT | 45-75 min | 85-92 | beilstein-archives.org |

| MCR for 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines | Aldehyde | 2.1 mmol | 1.1 mmol | Nanocrystalline MgO (0.1 g) | EtOH | Reflux | Varies | Moderate-High | ias.ac.in |

| MCR for 2-amino-3,5-dicarbonitrile-6-thio-pyridines | Aldehyde | 2.1 mmol | 1 mmol | Ammonia (12 mol%) | MeOH | Ambient | 6 h | ~80 | jocpr.com |

| SNAr of 2-iodopyridine with sodium thiophenolate | N/A | N/A | N/A | N/A | HMPA/NMP | 100 °C | 0.5-3 min | Quantitative | sci-hub.se |

| Microwave-assisted SNAr of 2-iodopyridine with sodium thiophenolate | N/A | N/A | N/A | N/A | HMPA/NMP | ~100 °C | 0.5-3 min | Quantitative | sci-hub.se |

Note: Reaction conditions and yields can vary depending on the specific aldehyde and thiophenol used.

Compound List

this compound

2-halopyridines (e.g., 2-chloropyridine, 2-bromopyridine, 2-iodopyridine, 2-fluoropyridine)

Thiophenol

Thiophenolates (e.g., sodium thiophenolate)

Malononitrile

Aryl aldehydes

2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles

2-amino-3,5-dicarbonitrile-6-thiopyridines

Thieno[2,3-b]pyridines

Imidazo[1,2-a]pyridines

Pyrano[2,3-c]pyrazoles

Pyrimidine derivatives

Coordination Chemistry and Ligand Applications of 2 Phenylthiopyridine

Ligand Design Principles Incorporating the 2-Phenylthiopyridine Scaffold

The this compound scaffold is a versatile building block in coordination chemistry, primarily due to its ability to act as a bidentate ligand, coordinating to a metal center through both the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thioether group. This chelation forms a stable five-membered ring, which is a common and favorable arrangement in coordination complexes.

The properties of ligands based on the this compound scaffold can be finely tuned by introducing substituents on either the pyridine or the phenyl rings. These modifications exert both steric and electronic effects, which in turn influence the coordination geometry, stability, and reactivity of the resulting metal complexes. nih.govrsc.org

Electronic Effects: Electron-withdrawing groups (such as nitro groups) or electron-donating groups (such as methyl or methoxy (B1213986) groups) on the rings alter the electron density at the nitrogen and sulfur donor atoms. researchgate.netnih.gov Electron-withdrawing substituents generally decrease the basicity of the donor atoms, which can affect the strength of the metal-ligand bonds. Conversely, electron-donating groups can enhance the ligand's donor capacity. For instance, studies on related systems have shown that electron-withdrawing substituents on phenoxy donors can lead to more active aluminum centers for polymerization, likely due to increased metal electrophilicity. nih.gov

Steric Effects: The size and position of substituents can impose significant steric constraints that dictate the coordination environment around the metal center. nih.govrsc.org Bulky groups placed near the donor atoms can influence the bond angles and distances within the complex and may favor specific geometries. In some cases, significant steric hindrance can even prevent the formation of certain complex types or lead to unusual coordination modes. researchgate.net Research on Fe4S4-based coordination polymers has demonstrated how methylation of the organic linkers can modulate both electronic and steric factors, thereby fine-tuning the electronic structures of the materials. rsc.org

The interplay of these effects is crucial in ligand design. By systematically varying substituents, chemists can control the properties of the metal complexes for specific applications, such as catalysis or materials science. rsc.orgnih.gov

Synthesis and Structural Characterization of Metal Complexes

The this compound framework is integral to the synthesis of a wide array of metal complexes. The methods of synthesis typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization is then carried out using techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis to elucidate the structure and bonding.

Pyridyl thioether ligands have been successfully employed to synthesize diiron(II) complexes. These complexes are of interest for their magnetic properties and their potential to model biological iron-sulfur centers. The synthesis of these compounds can be achieved by reacting an iron(II) salt, such as iron(II) perchlorate, with the pyridyl thioether ligand in a solvent mixture like methanol-ethanol. mdpi.com In a study on heteroleptic Fe(II) complexes, pyridyl-thioethers were used as capping ligands, demonstrating the versatility of the N/S coordination environment. mdpi.comresearchgate.net The resulting complexes often feature a distorted octahedral coordination geometry around each iron(II) center. mdpi.com

| Complex Type | Ligand System | Key Structural Feature | Reference |

| Heteroleptic Fe(II) | Pyridyl-Thioether and bidentate ligand | Distorted octahedral Fe(II) center | mdpi.comresearchgate.net |

| Polynuclear Iron | 2,5-disubstituted pyridines | Formation of diiron(II) and hexairon(III) species | nih.gov |

Palladium(II) complexes incorporating pyridine-based ligands are extensively studied for their catalytic activity in organometallic reactions, particularly cross-coupling reactions. The synthesis of these complexes often involves reacting a palladium(II) salt like palladium(II) chloride with the ligand. researchgate.net

For example, a series of Pd(II) complexes with 2-phenylpyridine (B120327) derivative ligands have been prepared and characterized. researchgate.net X-ray diffraction studies of these complexes revealed a square planar geometry around the palladium center, with the ligand coordinating through the nitrogen atom. researchgate.net These types of complexes have shown high efficiency as catalysts in Suzuki-Miyaura cross-coupling reactions, even in aqueous solvents under aerobic conditions. researchgate.net The reactivity and stability of the catalyst can be influenced by the steric and electronic properties of the substituents on the pyridine ligand. researchgate.netresearchgate.net

| Catalyst Precursor | Ligand Type | Catalytic Application | Key Finding | Reference |

| [PdCl2L2] | 2-(Mesityl)pyridine | Suzuki-Miyaura Coupling | High efficiency in aqueous solvent | researchgate.net |

| (C-pyN^C)Pd(η3-allyl) | Pyridine imidazole-2-ylidene | Suzuki-Miyaura & Mizoroki-Heck | Good catalytic activity observed | researchgate.net |

The versatility of the this compound scaffold extends to coordination with other platinum group metals, such as platinum(II) and ruthenium(II). ubc.carsc.org

Platinum(II) Complexes: Given that Pt(II) is a d⁸ metal ion, it typically forms four-coordinate, square planar complexes. wikipedia.org The synthesis of Pt(II) complexes with pyridine-containing ligands has been explored for various applications, including potential biological activity. rsc.orgnih.gov Coordination is achieved by reacting a Pt(II) precursor, such as potassium tetrachloroplatinate(II), with the ligand.

Ruthenium(II) Complexes: Ruthenium(II) is a d⁶ ion and generally forms six-coordinate, octahedral complexes. wikipedia.org The reaction of ruthenium precursors with pyridine-2-thiolate (B1254107) ligands has been shown to yield distorted octahedral ruthenium(II) molecules. rsc.org These complexes often feature a cis pair of bidentate (N,S-bonded) ligands, demonstrating the strong chelating ability of the pyridyl thioether moiety. rsc.org

| Metal Center | Typical Geometry | Ligand Example | Resulting Complex Structure | Reference |

| Platinum(II) | Square Planar | Diimine ligands with NH-CO | Designed to mimic kinase inhibitors | rsc.org |

| Ruthenium(II) | Octahedral | Pyridine-2-thiolate | Distorted octahedral with cis bidentate ligands | rsc.org |

Influence of this compound Ligands on Metal Center Reactivity and Stability

The reactivity and stability of metal complexes are profoundly influenced by the electronic and steric characteristics of their ligands. In the case of this compound, its properties as a ligand can be systematically tuned by introducing various substituents on either the pyridine or the phenyl ring. These modifications alter the ligand's ability to donate electron density and its spatial arrangement around the metal center, thereby providing a powerful tool for modulating the behavior of the coordinated metal ion.

Electronic Effects on Reactivity and Stability

The electronic nature of the this compound ligand plays a critical role in determining the stability of the metal complex and the reactivity of the metal center. The basicity of the pyridine nitrogen, which is directly affected by substituents, correlates with the stability of the resulting complex.

Modulation of Redox Potentials and Reactivity : The electronic properties of the ligand directly impact the electron density at the metal center, which in turn influences its redox potential. This modulation is crucial for applications in catalysis. For instance, in iron-pyridinophane complexes, a direct correlation has been observed between the iron redox potentials, metal binding constants, and the yields of C-C coupling reactions. These properties were tuned by adjusting the electronic characteristics of the pyridine substituents. nih.gov

Research on tungsten complexes with pyridine-2-thiolate ligands, which are structurally analogous to this compound, provides clear examples of electronic control over reactivity. The rate of oxidation of tungsten(II) to tungsten(IV) is highly dependent on the substituents on the pyridine ring.

Table 1: Influence of Electronic Substituents on the Oxidation Rate of Tungsten(II) Acetylene (B1199291) Complexes. The presence of the electron-withdrawing nitro group in complex 2c dramatically accelerates the oxidation reaction compared to the unsubstituted analogue 2a. Data sourced from nih.gov.

This acceleration is attributed to the electron-withdrawing nitro group, which makes the tungsten center more electrophilic and thus more susceptible to oxidation. nih.gov

Steric Effects on Reactivity and Stability

Steric hindrance, originating from bulky substituents on the this compound ligand, significantly affects the coordination geometry, bond lengths, and the accessibility of the metal center to substrates.

Control of Reaction Pathways : The steric bulk of a ligand can block or favor certain reaction pathways. In the study of tungsten acetylene complexes, substituents at the 6-position of the pyridine-2-thiolate ring (adjacent to the nitrogen) were found to inhibit an intramolecular nucleophilic attack on a coordinated acetylene molecule. nih.gov The steric shielding by methyl groups at this position prevents the necessary rearrangement for the migratory insertion to occur. Complexes lacking this steric hindrance are more flexible and readily undergo the insertion reaction. nih.gov

Influence on Coordination and Bond Lengths : The size of the ligand can directly influence the metal-ligand bond distance. Studies on a series of methylcobaloxime complexes with various substituted pyridine ligands have demonstrated a fairly linear relationship between the steric bulk of the ligand (quantified by the calculated cone angle, CCA) and the length of the Co-N axial bond. nih.gov Larger, bulkier ligands result in longer and, consequently, weaker Co-N bonds. This bond elongation can increase the rate of ligand dissociation, thereby impacting the stability of the complex. nih.gov

Table 2: Correlation of Ligand Steric Bulk and Basicity with Co-N Bond Length in Methylcobaloxime Complexes. A general trend shows that as the steric bulk (CCA) of the pyridine-type ligand increases, the Co-N bond becomes longer. Data sourced from nih.gov.

Catalytic Research Exploiting 2 Phenylthiopyridine Derivatives

Homogeneous Catalysis Paradigms

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has seen extensive use of pyridine-based ligands, including those derived from 2-phenylthiopyridine. These ligands can tune the electronic and steric properties of metal centers, thereby influencing catalytic activity and selectivity.

The activation and functionalization of C-H bonds are crucial for creating complex organic molecules from simple precursors. Derivatives of this compound have been explored as directing groups or ligands in metal-catalyzed C-H activation reactions. For instance, the pyridine (B92270) moiety can coordinate to a metal center, bringing it into proximity with a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization scielo.bracs.org. While direct use of this compound in this context is less common, its structural features, particularly the pyridine nitrogen and the sulfur atom, can influence the catalytic cycle. Metal-free C-H borylation of 2-phenylthiopyridines using BBr₃ has also been reported, highlighting the inherent reactivity of the C-H bonds adjacent to the phenylthio group researchgate.net.

The insertion of alkynes into metal-carbon bonds is a fundamental step in many catalytic processes, including carbonylation reactions. Pyridylthioether ligands, structurally related to this compound, have been investigated for their role in palladium-catalyzed reactions involving alkyne insertion. The substituents on both the pyridine ring and the sulfur atom can significantly influence the rate of insertion. For example, studies on palladium complexes with pyridylthioether ligands have shown that substituents at the 6-position of the pyridine ring can distort the coordination plane and affect substrate reactivity in alkyne insertion reactions researchgate.net.

Iron complexes featuring pyridine ligands substituted with heteroatomic moieties, such as sulfur, have been studied as functional models for non-heme diiron enzymes like soluble methane (B114726) monooxygenase (sMMO). These complexes can activate dioxygen and mediate the oxidation of the tethered sulfur-containing substrates. For example, diiron(II) complexes with this compound ligands have been shown to react with dioxygen, leading to the oxidation of the sulfide (B99878) moiety to sulfoxide (B87167) or sulfone acs.orgnih.govacs.orgnih.govmit.edumdpi.com. These studies highlight the potential of such systems in mimicking biological oxidation processes.

Table 1: Dioxygen-Initiated Oxidation of Sulfur-Containing Pyridine Ligands in Diiron(II) Complexes

| Ligand Type | Metal Complex Type | Reactivity with O₂ | Observed Oxidation Product | Citation(s) |

| This compound | Diiron(II) | Reacts with O₂ to form intermediate and product. | Sulfoxide/Sulfone | acs.orgnih.govacs.orgnih.govmit.edu |

| 2-Methylthiopyridine | Diiron(II) | Reacts with O₂. | Sulfoxide/Sulfone | acs.orgnih.govmit.edu |

Heterogeneous Catalysis Incorporating Pyridine-Based Scaffolds

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offers advantages in terms of catalyst separation and recyclability. Pyridine-based scaffolds are frequently employed in the design of heterogeneous catalysts.

Pyridine-functionalized materials, such as magnetic nanoparticles or carbon nanotubes decorated with pyridine groups, serve as effective supports for metal nanoparticles (e.g., gold, palladium, copper) used in various catalytic applications researchgate.netrsc.orgchalcogen.roacs.org. The pyridine nitrogen atom can strongly coordinate to metal ions or nanoparticles, leading to stable and active heterogeneous catalysts. These supported nanoparticles are utilized in reactions like the reduction of nitro compounds, oxidation of alcohols, and multicomponent reactions researchgate.netacs.org. For instance, pyridine-based pincer ligands have been used to immobilize gold nanoparticles on magnetic graphene oxide for the reduction of nitroarenes researchgate.net.

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, are highly efficient synthetic strategies. Pyridine derivatives and pyridine-based scaffolds are integral to the design of catalysts for MCRs. For example, solid base catalysts like hydrotalcite or MgO have been used to catalyze MCRs for the synthesis of highly substituted pyridines from aldehydes, malononitrile (B47326), and thiophenol vulcanchem.comgrowingscience.comgrowingscience.comjocpr.comresearchgate.net. In these reactions, the pyridine scaffold itself can be a product, or pyridine-containing materials can act as catalysts or supports. Immobilizing pyridine derivatives onto solid supports can create reusable catalysts for various MCRs, enhancing sustainability rsc.orgresearchgate.netnih.gov.

Table 2: Heterogeneous Catalysis Using Pyridine-Based Scaffolds in Multicomponent Reactions

| Catalyst/Support Material | Reaction Type | Key Reactants/Products | Application Area | Citation(s) |

| MgO | Multicomponent Reaction (MCR) | Aldehydes, malononitrile, thiophenol → Substituted pyridines | Synthesis of pyridine derivatives | vulcanchem.comgrowingscience.comgrowingscience.comresearchgate.net |

| Hydrotalcite (Mg/Al) | Multicomponent Reaction (MCR) | Aldehydes, malononitrile, thiophenol → Substituted pyridines | Synthesis of pyridine derivatives | growingscience.comgrowingscience.comresearchgate.net |

| Magnetic Nanoparticles | Multicomponent Reaction (MCR) | Various precursors → Pyridine derivatives | Synthesis of pyridine derivatives, catalyst recovery | rsc.orgresearchgate.netnih.gov |

| Pyridine-functionalized GO | Nitroarene Reduction | Nitroarenes, NaBH₄ → Aromatic amines | Heterogeneous catalysis, catalyst immobilization | researchgate.net |

| Au/Al₂O₃ | Nitroarene Reduction | Nitroarenes, NaBH₄ → Aromatic amines | Heterogeneous catalysis, catalyst recycling | acs.org |

Compound List:

this compound

2-Phenylpyridylsulfoxide

2-Methylthiopyridine

2-Methylpyridylsulfoxide

2-Methylpyridylsulfone

2-Diphenylphosphinopyridine

2-Diphenylphosphinopyridine oxide

2-Amino-4-(phenylthio)pyridine

2-Amino-4-chloropyridine

Thiophenol

Phenylthiol

Malononitrile

Aldehydes

2-Pyridylmethysulfoxide

2-Pyridylmethysulfone

2-Pyridylmethylic sulfoxide

2-Pyridylmethylic sulfone

this compound derivatives

Pyridine-based scaffolds

Pyridine ligands

6-Methyl-2-phenylthiopyridine

2-(Pyridin-2-yloxy)phenol

2-Phenoxypyridines

2-Mercaptopyridine

2-Amino-3-cyanopyridine

2-Amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitriles

2-Amino-4-(2-nitrophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile

2-Amino-3,5-dicarbonitrile-6-thiopyridines

(Z)-3-hydroxy-3-(pyridine-2-yl)-1-(thiophen-2-yl)prop-2-en-1-on

Poly-4-vinylpyridine

4-Aminopyridine

2-(2-phenylpropyl)pyridine

Mechanistic Investigations of Reactions Involving 2 Phenylthiopyridine

Elucidation of Synthetic Reaction Mechanisms

Detailed Pathways of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridine (B92270) derivatives. The reaction on a pyridine ring is facilitated by the electron-withdrawing nature of the nitrogen atom, which can stabilize the negatively charged intermediate. SNAr reactions on pyridines preferentially occur at the C2 and C4 positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. illinois.edursc.org This is a key factor in the reactivity of 2-substituted pyridines like 2-phenylthiopyridine.

The generally accepted mechanism for SNAr is a two-step addition-elimination process that proceeds through a high-energy intermediate known as a Meisenheimer complex. researchgate.netnih.gov

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the C2 position of the pyridine ring). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex, where the aromaticity of the ring is temporarily broken. illinois.edunih.gov

Elimination of Leaving Group: In the second step, the aromaticity of the ring is restored by the departure of the leaving group. In the context of this compound acting as a substrate, the phenylthio group (-SPh) would serve as the leaving group.

The efficiency and rate-determining step of SNAr reactions involving 2-halopyridines can be influenced by the nature of the leaving group and the nucleophile. For instance, in reactions with sulfur nucleophiles to form compounds like this compound, the reactivity of 2-halopyridines follows the order I > Br > Cl > F. This suggests that the cleavage of the carbon-halogen bond in the second step is rate-determining. Conversely, when using an oxygen-based nucleophile, the reactivity order is F > Cl > Br > I, indicating that the initial nucleophilic attack is the rate-determining step. researchgate.net

While this compound is often the product of SNAr reactions, it can also serve as the substrate where the phenylthiolate acts as the leaving group, for example, in the synthesis of 2-pyridones from 2-thiopyridines. rsc.org The mechanism follows the same general SNAr pathway, with a nucleophile (e.g., hydroxide) attacking the C2 position, forming a Meisenheimer intermediate, followed by the elimination of the phenylthiolate anion.

Cascade Reaction Mechanisms in Multicomponent Condensations

Currently, detailed mechanistic studies specifically involving this compound as a reactant in cascade or multicomponent condensation reactions are not extensively reported in the available scientific literature. Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, often through a cascade of elementary reactions. researchgate.net These sequences frequently involve well-known transformations such as Knoevenagel condensations, Michael additions, and subsequent intramolecular cyclizations to build heterocyclic scaffolds like pyridines and fused pyrimidines. illinois.eduresearchgate.netrsc.org While these methods are widely used for the synthesis of the pyridine core itself, the role of pre-functionalized pyridines, such as this compound, as building blocks in these specific cascade mechanisms remains an area for future investigation.

Mechanistic Insights into Catalytic Transformations

Computational and Experimental Studies on C-H Borylation Mechanisms (e.g., Frustrated Lewis Pair)

The C-H borylation of this compound represents a significant transformation for creating valuable organoboron compounds. Mechanistic studies have focused on metal-free approaches, which offer an alternative to traditional transition-metal-catalyzed methods. acs.org

A facile and highly regioselective ortho-C–H borylation of the phenyl ring in 2-phenylthiopyridines has been developed using boron tribromide (BBr₃) under metal-free conditions. acs.orgacs.org Experimental investigations have led to a proposed plausible reaction mechanism where the pyridine ring acts as a directing group. acs.org

The proposed mechanism unfolds through the following key steps:

Lewis Acid-Base Adduct Formation: The Lewis basic nitrogen atom of the pyridine ring coordinates to the Lewis acidic boron center of BBr₃, forming the initial complex A .

Borenium Cation Generation: A bromide ion is transferred from complex A to a second molecule of BBr₃, which generates a highly electrophilic borenium cation intermediate B and a BBr₄⁻ counterion.

Electrophilic Aromatic Substitution (SEAr): The borenium cation then undergoes an intramolecular electrophilic attack on the ortho-carbon of the neighboring phenyl ring, proceeding through transition state C .

Deprotonation and Cyclization: The BBr₄⁻ anion acts as a base, deprotonating the arene ring to yield a stable six-membered cyclic intermediate D , restoring aromaticity.

Product Formation: Finally, the resulting dibromoboryl group is converted to a boronic ester, for example by treatment with pinacol, to yield the stable final product. acs.org

This pyridine-directed mechanism ensures high regioselectivity for the ortho-position of the phenyl ring. The reaction demonstrates good functional group tolerance and scalability. acs.org

| Substrate (R group on phenyl ring) | Product | Yield (%) |

|---|---|---|

| H | 3a | 81 |

| 4-Me | 3b | 85 |

| 4-OMe | 3c | 83 |

| 4-F | 3d | 75 |

| 4-Cl | 3e | 71 |

| 4-Br | 3f | 65 |

| 3-Me | 3g | 78 |

| 3,5-di-Me | 3h | 88 |

While the BBr₃-mediated reaction proceeds via an electrophilic substitution pathway, other metal-free C-H borylation reactions of heteroarenes have been investigated computationally and found to operate via a Frustrated Lewis Pair (FLP) mechanism. researchgate.net An FLP consists of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct. wikipedia.org This "unquenched" reactivity allows the pair to activate small molecules. In the context of C-H borylation, an FLP catalyst can mediate the cleavage of a C-H bond on a heteroarene and a B-H bond on a borane, leading to the formation of the borylated product. ulaval.ca Though not the proposed pathway for this compound with BBr₃, the FLP concept is a central theme in modern metal-free C-H activation.

Proton-Relay and Ligand-Assisted Mechanisms in Transition Metal Catalysis

Oxidative Addition and Reductive Elimination Steps

Advanced Characterization and Computational Approaches in 2 Phenylthiopyridine Research

Spectroscopic Techniques for Investigating Reaction Pathways and Molecular Architecture

Spectroscopic methods are indispensable for elucidating the structure of 2-Phenylthiopyridine and monitoring its chemical transformations. Techniques such as Nuclear Magnetic Resonance (NMR), high-resolution mass spectrometry, and infrared spectroscopy offer complementary information, crucial for a complete molecular characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and for tracking the progress of its reactions in real-time. nih.gov By monitoring changes in the chemical shifts and coupling constants of ¹H and ¹³C nuclei, researchers can identify reactants, intermediates, and products, thereby piecing together reaction mechanisms. nih.gov

While specific mechanistic studies detailing the use of NMR for this compound are not extensively documented in the reviewed literature, the principles of NMR analysis can be applied. For instance, in a reaction involving the sulfur atom, significant changes in the chemical shifts of the adjacent pyridine (B92270) and phenyl ring protons and carbons would be expected. Isotopic labeling, such as the use of ¹³C or ¹⁵N, can further aid in tracking the fate of specific atoms throughout a reaction pathway. nih.gov The analysis of related compounds, such as 2-substituted phenyl methyl sulphides, provides insight into the expected spectral features. researchgate.net

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from analogous structures.

| Atom | Nucleus | Predicted Chemical Shift (ppm) |

| Phenyl Ring | ¹H | 7.20 - 7.50 |

| Pyridine Ring | ¹H | 7.00 - 8.50 |

| Phenyl Ring | ¹³C | 125.0 - 135.0 |

| Pyridine Ring | ¹³C | 120.0 - 150.0 |

| C-S Carbon (Pyridine) | ¹³C | ~155.0 |

| C-S Carbon (Phenyl) | ¹³C | ~130.0 |

This table is generated based on established chemical shift ranges for phenyl and pyridine moieties and is for illustrative purposes.

High-resolution mass spectrometry (HRMS) is critical for accurately determining the elemental composition of this compound and identifying transient intermediates and final products in its reactions. The high resolving power of techniques like time-of-flight (TOF) or Orbitrap mass analyzers allows for the differentiation of species with very similar masses. mdpi.comnih.gov

The fragmentation patterns observed in the mass spectrum provide valuable structural information. While a detailed fragmentation study specifically for this compound is not available in the cited literature, studies on related compounds like 2-pyridthiones and 2-alkylthiopyridines show characteristic fragmentation pathways. rsc.org For this compound, common fragmentation would likely involve the cleavage of the C-S bond, leading to the formation of phenyl and pyridyl fragments. The molecular ion peak (M⁺) would correspond to the exact mass of the molecule.

The table below illustrates potential major fragments of this compound that could be observed in an electron impact mass spectrum.

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| Molecular Ion | [C₁₁H₉NS]⁺ | 187.0456 |

| Phenylthiyl radical cation | [C₆H₅S]⁺ | 109.0112 |

| Pyridyl cation | [C₅H₄N]⁺ | 78.0344 |

| Phenyl cation | [C₆H₅]⁺ | 77.0391 |

The m/z values are calculated based on the exact masses of the most common isotopes.

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. nih.gov For this compound, the IR spectrum would exhibit characteristic bands for the aromatic C-H stretching of both the phenyl and pyridine rings, C=C and C=N stretching vibrations within the aromatic systems, and vibrations involving the C-S bond.

The analysis of the IR spectrum can confirm the structural integrity of the molecule and can be used to follow reactions that involve changes in these functional groups. For example, the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would result in the appearance of strong new bands corresponding to the S=O stretching vibrations.

The following table lists the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Pyridine C=N | Stretching | 1550 - 1650 |

| C-S | Stretching | 600 - 800 |

This table is based on standard infrared absorption frequencies for the respective functional groups. nih.govwikipedia.org

Theoretical Chemistry and Computational Modeling

Computational methods provide a powerful complement to experimental techniques, offering insights into the electronic structure, reactivity, and dynamic behavior of this compound at an atomic level.

Studies on related pyridine derivatives have demonstrated the utility of DFT in understanding their structural and electronic properties. bohrium.comresearchgate.net For this compound, DFT calculations can provide insights into the planarity of the molecule, the rotational barrier around the C-S bonds, and how substituents on either ring might modulate its reactivity.

Key reactivity descriptors that can be calculated using DFT are presented in the table below.

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | IP | E(N-1) - E(N) | Energy required to remove an electron. |

| Electron Affinity | EA | E(N) - E(N+1) | Energy released when an electron is added. |

| Electronegativity | χ | (IP + EA) / 2 | Tendency to attract electrons. |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons. |

E(N), E(N-1), and E(N+1) are the total energies of the neutral, cationic, and anionic species, respectively. longdom.org

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations can be employed to investigate its behavior as a ligand when interacting with a biological target, such as a protein or enzyme. researchgate.net These simulations can reveal the preferred binding poses, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking), and the conformational changes that occur in both the ligand and the target upon binding. nih.gov

While specific MD simulation studies involving this compound as a ligand were not found in the reviewed literature, the methodology is widely applicable. nih.govaiche.org A typical MD simulation would involve placing this compound in a solvated system with the target molecule and simulating their movements based on a force field that describes the interatomic forces. The resulting trajectory provides a detailed view of the binding process and the stability of the ligand-target complex, which is invaluable in fields like drug discovery. sigmaaldrich.comunsw.edu.au

Exploration of Potential Energy Surfaces for Photochemical Processes

The study of photochemical processes in molecules like this compound is fundamentally reliant on understanding their potential energy surfaces (PES). A PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. For photochemical reactions, the exploration of both ground state (S₀) and excited state (e.g., S₁, T₁) potential energy surfaces is crucial for elucidating reaction mechanisms, decay pathways, and the efficiency of photoproduct formation.

Computational quantum chemistry provides the primary tools for mapping these complex surfaces. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT), Complete Active Space Self-Consistent Field (CASSCF), and its second-order perturbation theory correction (CASPT2) are frequently employed to investigate the excited-state behavior of aromatic heterocyclic compounds. mdpi.commdpi.com These methods allow for the characterization of key stationary points on the PES, including minima, transition states, and, most importantly for photochemistry, conical intersections.

Conical intersections are regions of the PES where two electronic states become degenerate, providing ultra-fast, efficient pathways for non-radiative decay back to the ground state or to other lower-lying electronic states. researchgate.net The exploration of these points is critical for explaining the short lifetimes of excited states and the competition between fluorescence, intersystem crossing, and photochemical reaction. For molecules containing both phenyl and thiophene (B33073) or pyridine moieties, photoisomerization is a common photochemical reaction pathway. researchgate.net This process often involves significant geometric rearrangements, and the PES helps to identify the minimum energy path connecting the reactant to the photoproduct via transition states and intermediates.

In systems analogous to this compound, such as 2-phenylthiophene, upon photoexcitation to the first singlet excited state (S₁), rapid structural relaxation occurs on the picosecond or even femtosecond timescale. rsc.org This relaxation is followed by competing decay processes, including intersystem crossing (ISC) to the triplet manifold (T₁) and internal conversion back to the ground state. mdpi.comrsc.org The efficiency of ISC is a key factor determining the subsequent photochemistry, as the triplet state often has a longer lifetime and different reactivity compared to the singlet state.

The table below summarizes common computational approaches used to explore the PES of molecules structurally similar to this compound.

| Computational Method | Application in PES Exploration | Common Observables |

| TD-DFT | Calculation of vertical excitation energies, optimization of excited-state geometries, locating conical intersections. | Absorption spectra, excited-state lifetimes, non-radiative decay paths. mdpi.com |

| CASSCF | Provides a balanced description of multiple electronic states, essential for regions of degeneracy like conical intersections. | Reaction pathways for photoisomerization, structures of conical intersections. researchgate.net |

| MS-CASPT2 | Adds dynamic electron correlation to CASSCF, yielding more accurate energy landscapes and state orderings. | Relative energies of different excited states (e.g., nπ, ππ), barrier heights for reactions. mdpi.com |

Research findings on related compounds suggest that the photochemical behavior is dictated by the intricate topography of the S₁ PES. For instance, a plausible non-radiative decay pathway after excitation involves sequential transitions through different electronic states. mdpi.com An illustrative pathway, based on studies of similar aromatic molecules, is presented below. mdpi.com

| Step | Process | State Transition | Relative Energy (kcal/mol) (Illustrative) | Timescale (Illustrative) |

| 1 | Photoexcitation | S₀ → S₁ (ππ) | 90 | < 50 fs |

| 2 | Structural Relaxation | S₁ (ππ) → S₁ min | 85 | ~100 fs rsc.org |

| 3 | Internal Conversion | S₁ (ππ) → S₁ (nπ) | 82 | ~2.5 ps mdpi.com |

| 4 | Intersystem Crossing | S₁ (nπ) → T₁ (ππ) | 60 | > 10 ps rsc.org |

| 5 | Decay to Ground State | T₁ (ππ*) → S₀ | 0 | ns - µs |

Note: The energy values and timescales are illustrative and based on findings for structurally related molecules. Specific values for this compound would require dedicated computational studies.

The exploration of these potential energy surfaces reveals the mechanistic details of how this compound dissipates absorbed light energy. The competition between radiative decay (fluorescence), non-radiative decay via conical intersections, and intersystem crossing to the triplet state ultimately determines the molecule's photostability and its potential to undergo photochemical reactions like isomerization.

Emerging Frontiers and Future Research Directions

Electrochemical Synthesis and Redox Chemistry of 2-Phenylthiopyridine Systems

The electrochemical synthesis and understanding of the redox behavior of pyridine (B92270) derivatives, including those with thioether functionalities, are crucial for developing sustainable synthetic routes and novel electroactive materials.

Electrochemical methods offer environmentally benign and efficient pathways for synthesizing organic molecules, circumventing the need for harsh reagents and stoichiometric oxidants or reductants oaepublish.comresearchgate.net. Research into the electrosynthesis of pyridine derivatives has demonstrated its versatility, enabling direct functionalization of C-H bonds through processes like nucleophilic aromatic substitution of hydrogen (SNH) oaepublish.com. Studies have shown that electrochemical approaches can replace traditional, more demanding chemical oxidations and reductions, leading to improved sustainability and atom economy researchgate.net. For instance, electrochemical C-H deuteration of pyridine derivatives using D2O has been reported, highlighting the potential for precise functionalization under mild, metal-free conditions nih.gov. The ability to tune redox potentials by introducing electron-donating or -withdrawing groups on pyridine rings is also a key aspect of their electrochemical characterization mdpi.com. While specific electrochemical syntheses of this compound are still an area of active exploration, the broader advancements in pyridine derivative electrosynthesis provide a strong foundation for developing tailored synthetic strategies for this compound.

The coordination of pyridyl thioether ligands to metal centers significantly influences the electrochemical properties of the resulting complexes. Research has explored how the sulfur atom of the thioether moiety can coordinate to metal ions, affecting their redox potentials and stability core.ac.uknih.gov. For example, studies on copper(II) complexes with pyridyl thioether ligands have revealed that the coordination mode of the sulfur atom (equatorial vs. axial) can modulate the Cu(II)/Cu(I) redox potentials core.ac.uk. Similarly, poly(thioether)borate ligands have been shown to shift the Cu(II/I) redox potential, making higher oxidation states less accessible nih.gov. The electrochemical response of metal complexes incorporating such ligands can be probed using techniques like cyclic voltammetry (CV), revealing shifts in redox couples that are sensitive to metal ion binding, as seen in the development of redox chemosensors mdpi.com. This compound, as a representative pyridyl thioether, is expected to exhibit similar coordination behavior, offering opportunities to design metal complexes with tunable electrochemical properties for catalysis or sensing applications.

Photochemical Reactions and Photo-Catalysis Involving this compound Structures

The integration of this compound structures into photochemical transformations and photocatalytic systems represents a promising avenue for developing new synthetic methodologies and functional materials.

C-H bond functionalization, particularly through directed strategies, is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. Pyridine derivatives have been instrumental in the development of these methodologies, often utilizing the nitrogen atom as a directing group for metal-catalyzed C-H activation researchgate.net. Recent advancements include metal-free approaches, such as the ortho-selective C-H borylation of 2-phenylthiopyridines using BBr3, which demonstrates high site exclusivity and offers a pathway to novel π-electron materials acs.orgresearchgate.net. These reactions highlight the potential for selective transformations at specific positions of the this compound scaffold. Furthermore, light-induced transformations and photocatalytic C-H activation are gaining traction, offering mild and efficient routes to functionalized products nih.govacs.orgnih.gov. The exploration of this compound in such light-driven C-H activation processes could unlock new synthetic pathways and introduce valuable functional groups with high selectivity.

Photoredox catalysis has revolutionized organic synthesis by enabling the generation of highly reactive radical intermediates under mild conditions using visible light nih.govacs.org. This field has seen rapid development, with photocatalysts like ruthenium and iridium complexes playing a pivotal role nih.govacs.orgscispace.com. The synergy between photoredox catalysis and transition metal catalysis, such as nickel-bipyridine systems, has further expanded the scope of accessible transformations acs.org. Pyridine derivatives can participate in these catalytic cycles either as substrates undergoing functionalization or as ligands that modulate the properties of the photocatalyst or cocatalyst scispace.comrsc.org. The phenylthioether moiety within this compound could also influence its photophysical properties or its reactivity in single-electron transfer (SET) processes. Therefore, integrating this compound into photoredox catalytic systems, either as a substrate for light-induced C-H functionalization or as a component in a catalytic cycle, holds significant potential for developing novel synthetic methodologies.

Rational Design of π-Electron Materials and Coordination Polymers Incorporating this compound Units

The unique electronic and structural features of this compound make it an attractive building block for designing advanced π-electron materials and coordination polymers.

The incorporation of pyridine units into π-conjugated systems is well-established for tuning electronic and optical properties researchgate.netsci-hub.se. The presence of the phenylthioether linkage in this compound adds another dimension, potentially influencing intermolecular interactions, charge transport, and coordination behavior. Research into metal-organic frameworks (MOFs) has demonstrated the utility of pyridine-containing ligands for creating porous materials with diverse applications, including photocatalysis rsc.orgrsc.org. For instance, pyridine's role in structural reconfiguration of MOFs has led to ultrathin 2D frameworks with enhanced catalytic activity rsc.org. The ortho-selective C-H borylation of 2-phenylthiopyridines has been suggested as a route to π-electron materials featuring boron-nitrogen coordination acs.org, indicating a direct link between functionalization strategies and materials design. Furthermore, compounds containing both phenyl and thiopyridine moieties have been noted in the context of MOF linkers ambeed.comum.ac.ir. The rational design of materials incorporating this compound units could lead to novel π-electron systems with tailored electronic, optical, or catalytic properties, potentially finding applications in organic electronics, sensing, or catalysis.

Sustainable Synthesis and Catalytic Processes for this compound and its Analogs

The construction of the this compound core and related structures often involves multicomponent reactions (MCRs), which are favored for their procedural simplicity, cost-effectiveness, and ability to generate complex molecules in a single step. Catalysis plays a crucial role in these transformations, enabling milder reaction conditions, shorter reaction times, and higher yields.

Catalytic Approaches:

A variety of catalytic systems have been explored for the synthesis of pyridine derivatives, including those bearing thioether functionalities. These include:

Organocatalysis: Metal-free organocatalysts have emerged as environmentally benign alternatives to traditional metal catalysts. Various amines (e.g., triethylamine (B128534), diethylamine, piperidine), amino acids (e.g., L-Arginine), and other organic molecules have been employed to catalyze reactions leading to substituted thiopyridines. For instance, multicomponent reactions involving aldehydes, malononitrile (B47326), and thiols, catalyzed by organocatalysts, have yielded 2-amino-3,5-dicarbonitrile-6-thiopyridines in good to excellent yields (80-98%) researchgate.netresearchgate.netbeilstein-archives.org. These methods often utilize greener solvents like ethanol (B145695) or water, contributing to their sustainability.

Nanomaterial-Based Catalysis: Nanomaterials offer advantages such as high surface area, reusability, and efficient catalytic activity. Catalysts like Montmorillonite K-10 clay, SnO nanoparticles, and silica (B1680970) nanoparticles have been successfully used in the synthesis of thiopyridine derivatives. For example, Montmorillonite K-10 clay catalyzed the one-pot, three-component synthesis of 2-amino-3,5-dicarbonitrile-6-thiopyridines from aldehydes, malononitrile, and thiophenol, demonstrating good to excellent yields and catalyst recyclability for at least three times beilstein-archives.orgresearchgate.net.

Metal Catalysis: While the focus is shifting towards metal-free or earth-abundant metal catalysts, transition metals like copper, palladium, and nickel are still employed in specific C-S coupling reactions or for the functionalization of pyridine rings. However, research is increasingly directed towards minimizing metal loading and developing recyclable or heterogeneous metal catalysts to mitigate environmental concerns and facilitate product purification researchgate.netresearchgate.netrsc.orgbeilstein-journals.orgmdpi.com.

Biocatalysis: Biocatalysts like Baker's yeast have also shown promise in catalyzing multicomponent reactions for heterocyclic synthesis, offering mild conditions and eco-friendly processes researchgate.net.

Sustainable Synthesis Strategies:

Several strategies contribute to the sustainability of these synthetic routes:

Green Solvents: The use of greener solvents such as ethanol, water, or solvent-free conditions significantly reduces the environmental footprint compared to volatile organic compounds researchgate.netbeilstein-archives.orgresearchgate.netresearchgate.net.

Catalyst Recyclability: Employing heterogeneous or recoverable catalysts (e.g., nanomaterials, solid-supported catalysts) allows for multiple reaction cycles, reducing waste and cost beilstein-archives.orgresearchgate.net.

Atom Economy and MCRs: Multicomponent reactions inherently possess high atom economy by combining multiple starting materials into a single product, minimizing byproducts and waste researchgate.netbeilstein-archives.orgresearchgate.net.

Mild Reaction Conditions: Conducting reactions at ambient temperature and pressure, or utilizing energy-efficient methods like sonication, further enhances sustainability researchgate.netresearchgate.netyale.edu.

Metal-Free Approaches: Developing metal-free catalytic systems, such as those employing BBr₃ for C-H borylation of 2-phenylthiopyridines, eliminates the need for potentially toxic or expensive noble metals acs.org.

Data Table: Catalytic Systems for Thiopyridine Synthesis

The following table summarizes some of the catalytic systems and their reported efficiencies in the synthesis of thiopyridine derivatives, highlighting key parameters relevant to sustainable synthesis.

| Catalyst System | Reaction Type | Substrates | Yield Range | Solvent | Key Sustainability Feature(s) | Reference(s) |

| Montmorillonite K-10 clay | Multicomponent reaction (Aldehyde, Malononitrile, Thiophenol) | Aldehydes, Malononitrile, Thiophenol | 80-98% | Ethanol | Recyclable catalyst, milder conditions, short reaction times | beilstein-archives.org |

| Triethylamine (Et₃N) | Multicomponent reaction (Aldehyde, Malononitrile, Arylthiol/Alkylthiol) | Aryl aldehydes, Malononitrile, Aryl/Alkyl thiols | Good to Excellent | Ethanol | Organocatalyst, mild conditions, short reaction time | researchgate.net |

| Baker's Yeast | Multicomponent reaction | Aldehydes, Malononitrile, Thiols | 80-98% | Aqueous Ethanol | Biocatalyst, metal-free, mild conditions | researchgate.net |

| SnO Nanoparticles | One-pot multicomponent reaction | Aldehydes, Malononitrile, Thiols | Good to Excellent | Ethanol | Reusable heterogeneous catalyst, short reaction time | researchgate.net |

| BBr₃ (Boron Tribromide) | Metal-free C-H Borylation | 2-Phenylthiopyridines | Moderate to Good | N/A | Metal-free, site-exclusive borylation | acs.org |

| Fe₃O₄@SiO₂@NH₂-TCT-mesalamine−Cu(II) MNPs | Multicomponent reaction (Aldehyde, Malononitrile, Benzenethiol) | Aromatic aldehydes, Malononitrile, Benzenethiol | High | Ethanol | Heterogeneous, magnetically recoverable, reusable catalyst | researchgate.net |

| Choline hydroxide (B78521) (aqueous solution) | One-pot multicomponent reaction | Aldehydes, Malononitrile, Phenols | Good to Excellent | Water | Biocompatible catalyst, green solvent, no column purification | researchgate.net |

Detailed Research Findings:

Research has demonstrated that the multicomponent condensation of aldehydes, malononitrile, and thiols is a highly versatile route to 2-amino-3,5-dicarbonitrile-6-thiopyridines researchgate.netbeilstein-archives.org. For instance, the use of Montmorillonite K-10 clay as a catalyst in ethanol proved effective, yielding products in 80-98% yields. Crucially, the catalyst could be recycled up to three times with minimal loss in activity, highlighting its potential for sustainable industrial application beilstein-archives.org.

Organocatalytic approaches have also shown significant promise. The use of readily available and inexpensive organocatalysts like triethylamine in ethanol for the three-component condensation of aryl aldehydes, malononitrile, and thiols provides access to substituted thiopyridines in good to excellent yields and short reaction times researchgate.net. Similarly, Baker's yeast has been employed as a biocatalyst, offering a metal-free and mild reaction pathway researchgate.net.

Furthermore, metal-free strategies are gaining traction. The ortho-selective C-H borylation of 2-phenylthiopyridines using BBr₃ represents a significant advancement, avoiding the need for transition metals and yielding valuable aryl boronate intermediates acs.org. This method offers a direct route to functionalized phenylthioethers, which are important building blocks in medicinal chemistry.

The development of heterogeneous and recyclable catalysts, such as SnO nanoparticles and magnetic nanoparticle-supported copper complexes, further enhances the sustainability profile of these syntheses by simplifying product isolation and enabling catalyst reuse researchgate.netresearchgate.net. These advancements underscore a growing trend towards greener and more efficient methodologies for accessing the this compound scaffold.

Compound List:

this compound

2-Amino-3,5-dicarbonitrile-6-thiopyridines

2-Amino-4-aryl-3,5-dicyano-6-phenyl thiopyridines

2-Amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles

2-Amino-4-aryl-6-(arylthio)pyridine-3,5-dicarbonitrile derivatives

2-Amino-4-aryl-6-(alkylthio)pyridine-3,5-dicarbonitrile derivatives

2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines

2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles

常见问题

Q. How to address reproducibility issues in catalytic applications of this compound-metal complexes?

- Methodological Answer : Standardize catalyst synthesis (e.g., Schlenk techniques for air-sensitive complexes) and reaction conditions (e.g., degassed solvents). Report turnover numbers (TON) and frequencies (TOF) with error margins. Cross-validate results using multiple analytical platforms (e.g., GC-MS, HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。